Bienvenue dans la boutique en ligne BenchChem!

RTI-336-d3

Bioanalysis LC-MS/MS quantification Stable isotope dilution assay

RTI-336-d3 is the tri-deuterated isotopologue of RTI-336, a 3-phenyltropane-class dopamine transporter (DAT) inhibitor originally developed by RTI International as a potential pharmacotherapy for cocaine dependence. The compound carries three deuterium atoms at the N-methyl position of the tropane scaffold (molecular formula C₂₄H₂₃D₃Cl₂N₂O; MW 432.4 vs.

Molecular Formula C₂₄H₂₃D₃Cl₂N₂O
Molecular Weight 432.4
Cat. No. B1164005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRTI-336-d3
Synonyms(1R,2S,3S,5S)-3-(4-Chlorophenyl)-8-(methyl-d3)-2-[3-(4-methylphenyl)-5-isoxazolyl]-8-azabicyclo[3.2.1]octane Hydrochloride;  [1R-(exo,exo)]-3-(4-Chlorophenyl)-8-(methyl-d3)-2-[3-(4-methylphenyl)-5-isoxazolyl]-8-azabicyclo[3.2.1]octane Hydrochloride;  R
Molecular FormulaC₂₄H₂₃D₃Cl₂N₂O
Molecular Weight432.4
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RTI-336-d3: Deuterated Dopamine Transporter Inhibitor Reference Standard for Mass Spectrometry-Based Quantification


RTI-336-d3 is the tri-deuterated isotopologue of RTI-336, a 3-phenyltropane-class dopamine transporter (DAT) inhibitor originally developed by RTI International as a potential pharmacotherapy for cocaine dependence [1]. The compound carries three deuterium atoms at the N-methyl position of the tropane scaffold (molecular formula C₂₄H₂₃D₃Cl₂N₂O; MW 432.4 vs. 429.4 for the protium parent), yielding a +3.02 Da mass shift detectable by triple-quadrupole and high-resolution mass spectrometry . This isotopic labeling enables its primary application as a stable isotope-labeled internal standard (SIL-IS) for the quantitative bioanalysis of RTI-336 in plasma, urine, and tissue matrices via LC-MS/MS, while retaining the pharmacological binding properties of the parent compound [2].

Why Generic Substitution Fails for RTI-336-d3 in Quantitative Bioanalytical Workflows


Non-deuterated RTI-336 cannot function as an internal standard because it co-elutes with and is spectrometrically indistinguishable from the target analyte in LC-MS/MS selected reaction monitoring (SRM) channels [1]. Unlike structural analogs or non-isotopic internal standards, RTI-336-d3 exhibits near-identical extraction recovery, ionization efficiency, and chromatographic retention time to the analyte while providing a distinct mass transition for unequivocal discrimination by the mass analyzer [2]. Other deuterated phenyltropane standards (e.g., RTI-55-d3, RTI-111-d3) differ in their core pharmacophore and may not co-elute identically with RTI-336 under optimized chromatographic conditions, introducing quantification bias from differential matrix effects [3]. The +3 Da shift achieved with three deuterium atoms minimizes isotopic cross-talk while preserving the chemical fidelity required for accurate stable isotope dilution assays.

RTI-336-d3 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data


Mass Spectrometric Resolution: RTI-336-d3 (+3 Da Shift) vs. Non-Deuterated RTI-336 for LC-MS/MS Internal Standardization

RTI-336-d3 incorporates three deuterium atoms at the N-methyl position of the 8-azabicyclo[3.2.1]octane scaffold, producing a molecular ion [M+H]⁺ at m/z 433.4 compared to m/z 430.4 for the non-deuterated parent RTI-336 . This +3.02 Da mass shift enables baseline-resolved selected reaction monitoring (SRM) transitions in triple-quadrupole LC-MS/MS systems without isotopic cross-talk interference [1]. In contrast, non-deuterated RTI-336 cannot serve as an internal standard because its precursor and product ion masses are identical to the target analyte, precluding independent quantitation [2].

Bioanalysis LC-MS/MS quantification Stable isotope dilution assay

DAT Binding Affinity: RTI-336 (Parent) vs. Cocaine at the Dopamine Transporter

The parent compound RTI-336 exhibits an IC₅₀ of 4.09 nM at the dopamine transporter as determined by [³H]WIN-35428 displacement in rat striatal tissue [1]. By comparison, cocaine displaces [³H]WIN-35428 with a Ki of approximately 279 nM under equivalent assay conditions, representing a 68-fold difference in binding affinity [2]. This affinity differential is preserved in the deuterated isotopologue RTI-336-d3, as deuteration at the N-methyl position does not alter the core pharmacophore responsible for DAT engagement [3].

Dopamine transporter Radioligand binding Structure-activity relationship

Transporter Selectivity: DAT-over-SERT Selectivity Ratio of RTI-336 vs. Cocaine

RTI-336 demonstrates greater than 1,000-fold selectivity for the dopamine transporter over the serotonin transporter (DAT/SERT Ki ratio >1000), in contrast to cocaine which is essentially non-selective with a DAT/SERT Ki ratio of approximately 1.4 [1]. This selectivity arises from the 4-chlorophenyl substituent at the 3β position and the 4'-methylphenyl-isoxazole moiety at the 2β position of the tropane scaffold, which together confer steric exclusion from the SERT binding pocket while maintaining high-affinity DAT interactions [2].

Monoamine transporter selectivity Off-target profiling DAT/SERT ratio

Human Pharmacokinetics: RTI-336 Half-Life (17 h) vs. Cocaine Half-Life (~1 h) for Once-Daily Dosing Feasibility

In a Phase 1 double-blind, placebo-controlled trial in 22 healthy adult males, oral RTI-336 demonstrated a consistent terminal elimination half-life of approximately 17 hours across the 6, 12, and 20 mg dose cohorts, with peak plasma concentrations (Cmax) occurring at approximately 4 hours post-dose and dose-proportional increases in AUC₀₋ᵢₙf and Cmax over the 1-20 mg range [1]. By comparison, cocaine exhibits an elimination half-life of approximately 0.5-1.5 hours in humans depending on route of administration, requiring frequent re-dosing to maintain pharmacodynamic effect [2]. The 17-hour half-life of RTI-336 supports once-daily oral dosing in clinical protocols, whereas the parent compound RTI-336-d3, used as an internal standard, must remain stable throughout sample preparation and analytical run times that may exceed 24 hours [3].

Pharmacokinetics Elimination half-life Oral bioavailability

Reinforcing Strength: RTI-336 vs. Cocaine in Nonhuman Primate Progressive-Ratio Self-Administration

In a direct head-to-head comparison using a progressive-ratio (PR) schedule of intravenous drug self-administration in rhesus monkeys (n=4), RTI-336 functioned as a reinforcer in only three of four subjects and resulted in significantly fewer injections per session than cocaine, which functioned as a reinforcer in all four monkeys [1]. Under extended-access conditions designed to accommodate the longer duration of action of the 3-phenyltropanes, RTI-336 and its close analog RTI-177 were consistently weaker reinforcers than cocaine, consistent with their documented slower onset of neurochemical effects at the DAT [2]. This reduced reinforcing strength translates into lower abuse liability, a critical differentiation for a compound being developed as a substitution therapy for cocaine dependence [3].

Abuse liability Reinforcing efficacy Progressive-ratio schedule

Metabolic Fate: Extensive Hepatic Metabolism with Negligible Renal Excretion of Unchanged RTI-336

In the Phase 1 human PK study, only 0.02% of the administered RTI-336 dose was recovered as unchanged parent drug in urine over 48 hours post-dose, indicating that renal excretion is a minor elimination pathway and that near-complete hepatic metabolism occurs prior to excretion [1]. Three active metabolites—UC-M5 (dioxidation + N-demethylation), UC-M8 (dioxidation), and UC-M2 (N-demethylation)—were quantifiable in plasma, with Cmax values of UC-M5 and UC-M8 exceeding that of the parent RTI-336 [2]. These metabolites retain dopamine reuptake inhibitory activity with IC₅₀ relative potencies of 0.7×, 0.4×, and 3.5× that of RTI-336 (IC₅₀ = 23 nM for dopamine uptake), respectively, meaning that a substantial portion of the pharmacological effect may be mediated by circulating active metabolites [3].

Drug metabolism Renal clearance Active metabolites

Optimal Application Scenarios for RTI-336-d3 in Quantitative Bioanalysis, Occupancy Studies, and Pharmacokinetic Profiling


Validated LC-MS/MS Method Development for RTI-336 Quantification in Human Plasma

RTI-336-d3 serves as the stable isotope-labeled internal standard (SIL-IS) for the development and validation of LC-MS/MS bioanalytical methods quantifying RTI-336 in human plasma, as required for clinical pharmacokinetic studies . Its +3.02 Da mass shift enables SRM transition monitoring (e.g., m/z 433.4 → product ion for RTI-336-d3 vs. m/z 430.4 → product ion for RTI-336) on triple-quadrupole instruments without isotopic cross-talk, while its co-elution with the analyte under reversed-phase C18 conditions corrects for matrix effects and ionization variability [1]. This application is directly supported by the extensive hepatic metabolism of RTI-336 (0.02% urinary excretion) which necessitates high-sensitivity plasma-based quantification rather than urine analysis [2].

DAT Occupancy Studies Using Deuterated Tracer Methodology in Preclinical PET Imaging

In PET neuroimaging studies quantifying DAT occupancy by RTI-336 and related phenyltropane analogs, RTI-336-d3 can be employed as a stable-isotope tracer or as a reference standard for calibrating DAT binding assays . The parent compound RTI-336 achieves approximately 90% DAT occupancy at behaviorally effective doses (ED₅₀ for reducing cocaine self-administration) and approximately 62% DAT occupancy at doses maintaining peak self-administration responding, as measured by [¹⁸F]FECNT PET imaging in nonhuman primates [1]. The >1,000-fold DAT-over-SERT selectivity ensures that occupancy measurements reflect specific DAT binding without serotonergic contamination, a critical advantage over cocaine-based occupancy paradigms [2].

Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling of DAT Inhibitor Candidates for Cocaine Use Disorder

RTI-336-d3 enables accurate quantification of RTI-336 plasma concentrations in PK-PD studies that relate drug exposure to DAT occupancy and behavioral endpoints . The 17-hour human elimination half-life, coupled with extensive metabolism to pharmacologically active metabolites whose Cmax exceeds that of the parent drug, requires sensitive and specific analytical methods capable of distinguishing parent from metabolites [1]. RTI-336-d3 as a SIL-IS allows co-chromatography of the internal standard with the parent analyte peak, while metabolite peaks (UC-M5, UC-M8, UC-M2) can be independently resolved and quantified using separate SRM transitions, enabling comprehensive metabolic profiling within a single analytical run [2].

Forensic Toxicology and Doping Control Reference Standard for Emerging Phenyltropane Derivatives

As a well-characterized deuterated standard with verified purity (≥95%) and established molecular identity (CAS No. 2124275-51-8), RTI-336-d3 serves as a certified reference material for forensic toxicology laboratories developing screening methods for phenyltropane-class compounds . The reduced reinforcing strength of RTI-336 relative to cocaine, combined with its DAT selectivity profile, distinguishes it from illicit phenyltropane stimulants and positions it as a unique reference standard for differentiating therapeutic DAT inhibitors from drugs of abuse in seized sample analysis [1].

Quote Request

Request a Quote for RTI-336-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.